molecular formula C8H16O2 B1582361 1,1-Cyclohexanedimethanol CAS No. 2658-60-8

1,1-Cyclohexanedimethanol

Cat. No. B1582361
CAS RN: 2658-60-8
M. Wt: 144.21 g/mol
InChI Key: ORLQHILJRHBSAY-UHFFFAOYSA-N
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Description

1,1-Cyclohexanedimethanol (CHDM) is a mixture of isomeric organic compounds with the formula C6H10(CH2OH)2 . It is a colorless low-melting solid used in the production of polyester resins . Commercial samples consist of a mixture of cis and trans isomers . It is a di-substituted derivative of cyclohexane and is classified as a diol, meaning that it has two OH functional groups .


Synthesis Analysis

CHDM is produced by catalytic hydrogenation of dimethyl terephthalate (DMT) . The reaction is conducted in two steps beginning with the conversion of DMT to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD) . In the second step, DMCD is further hydrogenated to CHDM . A copper chromite catalyst is usually used industrially .


Molecular Structure Analysis

The molecular structure of 1,1-Cyclohexanedimethanol includes a cyclohexane ring with two methanol groups attached . The full conformational space of the single molecule was explored by MP2 calculations, showing that the optimized bi-equatorial conformers have similar stability and the bi-axial ones have much higher energies .


Chemical Reactions Analysis

The primary chemical reaction involving 1,1-Cyclohexanedimethanol is its production from dimethyl terephthalate (DMT) through a two-step hydrogenation process . The cis/trans ratio of the CHDM is affected by the catalyst .


Physical And Chemical Properties Analysis

1,1-Cyclohexanedimethanol has a molar mass of 144.21 g/mol . It appears as a white waxy solid with a density of 1.02 g/ml . Its melting point ranges from 41 to 61 °C, and it has a boiling point between 284 to 288 °C .

Scientific Research Applications

  • Polymer Industry Applications

    • 1,1-Cyclohexanedimethanol (CHDM) is a valuable monomer in the polymer industry, especially for its role in converting waste PET (polyethylene terephthalate) products into useful raw materials. A study by Hou Danfeng et al. (2016) showed that CHDM can be efficiently synthesized from bis(2-hydroxyethylene terephthalate) (BHET), a glycolysis product of waste PET, using a specific catalyst combination. This process achieved a high yield and conversion rate, indicating its competitiveness and potential for sustainable polymer production (Hou Danfeng et al., 2016).
  • Molecular Structure and Polymorphism Research

    • Research by M. T. Rosado et al. (2014) explored the molecular structure and polymorphism of trans-1,4-cyclohexanedimethanol, a variant of CHDM. This study provided insights into the bi-axial/bi-equatorial equilibrium and the nature of intermolecular hydrogen bond networks in this compound, vital for understanding its behavior in various applications (M. T. Rosado et al., 2014).
  • UV-Curable Coatings and Adhesives

    • CHDM has been utilized in the synthesis of liquid cycloaliphatic diacrylate monomers, as highlighted by K. Baikerikar et al. (2010). These monomers, derived from (cis,trans)-1,3/1,4-cyclohexanedimethanol, are integral in producing UV-cured coatings, inks, and adhesives with enhanced hardness, scratch resistance, and chemical resistance. This application demonstrates CHDM's role in improving the performance of radiation-cured products (K. Baikerikar et al., 2010).
  • Nonflammable Organic Solvent in Chromatography

    • CHDM has been identified as an effective nonflammable organic solvent in reversed phase chromatography, as per research by A. Hunter et al. (2008). This application is significant in the purification processes of certain proteins, demonstrating the solvent's efficiency and safety in industrial-scale chromatography (A. Hunter et al., 2008).
  • Biodegradable Photocross-linked Polymers

    • In the field of biodegradable materials, CHDM has been used in the synthesis of photocross-linked polymers, as detailed by Sigita Kasetaite et al. (2018). These polymers, created from structurally different alcohols including CHDM, offer insights into the structure-properties relationship of such materials and their potential in biodegradability and environmental sustainability (Sigita Kasetaite et al., 2018).
  • Enhancing Polyester Properties

    • CHDM has been used to modify polyethylene terephthalate (PET) to improve its properties. Research by H. Bang et al. (2011) explored the impact of CHDM on the properties of PET, indicating its role in enhancing certain characteristics such as crystallinity and mechanical strength, thus broadening PET's application range (H. Bang et al., 2011).

Safety And Hazards

1,1-Cyclohexanedimethanol can cause serious eye damage . Protective measures such as wearing eye protection and avoiding contact with skin and eyes are recommended . In case of contact, immediate medical attention is advised .

Future Directions

While specific future directions for 1,1-Cyclohexanedimethanol are not mentioned in the sources, its use in the production of polyester resins, particularly for PET, suggests that its demand may continue to grow with the plastics industry .

properties

IUPAC Name

[1-(hydroxymethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-6-8(7-10)4-2-1-3-5-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLQHILJRHBSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949427
Record name (Cyclohexane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Cyclohexanedimethanol

CAS RN

2658-60-8
Record name 1,1-Cyclohexanedimethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Cyclohexane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using a procedure similar to that for Experiment 1, various ratios of 1,4-cyclohexanedimethanol were reacted with ε-caprolactone. Table 1 gives the ratio of moles to viscosity and amount of unreacted cyclohexanedimethanol.
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Synthesis routes and methods II

Procedure details

As a thermoplastic resin there was used a 5:4:1 (by mole) of terephthalic acid, bisphenol A-ethylene oxide adduct and linear polyester obtained from cyclohexane dimethanol (Tg: 62° C.; Mn: 4,500; Mw: 10,000). This thermoplastic resin was ground using a jet mill, and then classified using an air classifier to prepare a particulate material having d50 of 6 μm.
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Synthesis routes and methods III

Procedure details

Using the method described in Example 1(b), 1.4 parts per hour of a 60 percent strength by weight solution of 1-hydroxymethyl-hexahydro-benzaldehyde in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.42 part of 1-hydroxymethyl-hexahydrobenzaldehyde per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol and small amounts of hexahydrobenzyl alcohol and 1-hydroxymethyl-hexahydrobenzaldehyde, 1,1-di-hydroxymethylcyclohexane, of boiling point 120°-122° C./3 mbar (melting point 90°-92° C.), is obtained in an amount corresponding to 0.8314 part per hour. This is equivalent to a yield of 97.6% of theory, based on starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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